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Compound of Interest

Compound Name:
2-(2-Bromophenoxy)propanoic

acid

Cat. No.: B1335347 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-
Bromophenoxy)propanoic acid, a compound of interest for researchers and professionals in

drug development and chemical synthesis. Due to the limited availability of published spectra

for this specific molecule, this guide synthesizes predicted data based on established

spectroscopic principles and available data for structurally analogous compounds. This

approach offers a robust framework for the identification and characterization of 2-(2-
Bromophenoxy)propanoic acid.

Molecular Structure and Spectroscopic Overview
2-(2-Bromophenoxy)propanoic acid possesses a unique combination of a chiral propanoic

acid moiety and a substituted aromatic ring. This structure gives rise to a distinct spectroscopic

fingerprint that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these

spectral characteristics is paramount for confirming the identity, purity, and structure of the

synthesized compound.

Caption: Molecular structure of 2-(2-Bromophenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the

carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring

atoms and the anisotropic effects of the aromatic ring.

Proton

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Integration

Carboxylic Acid

(-COOH)
10.0 - 12.0 Singlet (broad) - 1H

Aromatic (Ha) 7.55
Doublet of

Doublets
8.0, 1.5 1H

Aromatic (Hb) 7.25
Triplet of

Doublets
8.0, 1.5 1H

Aromatic (Hc) 6.90
Triplet of

Doublets
8.0, 1.5 1H

Aromatic (Hd) 6.85
Doublet of

Doublets
8.0, 1.5 1H

Methine (-CH) 4.80 Quartet 7.0 1H

Methyl (-CH₃) 1.70 Doublet 7.0 3H

Interpretation:

Carboxylic Acid Proton: The acidic proton is expected to appear as a broad singlet at a

significantly downfield chemical shift due to hydrogen bonding and its acidic nature.

Aromatic Protons: The four protons on the brominated benzene ring will exhibit a complex

splitting pattern due to their different chemical environments. The proton ortho to the bromine

atom (Ha) is expected to be the most deshielded. The remaining protons will appear in the

typical aromatic region.
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Methine Proton: The proton on the chiral center, adjacent to the oxygen and the carbonyl

group, will be deshielded and appear as a quartet due to coupling with the three methyl

protons.

Methyl Protons: The three protons of the methyl group will appear as a doublet due to

coupling with the single methine proton.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of distinct carbon

environments in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (-C=O) 175.0

Aromatic (C-O) 153.0

Aromatic (C-Br) 113.0

Aromatic (CH) 133.0, 128.0, 122.0, 115.0

Methine (-CH) 72.0

Methyl (-CH₃) 18.0

Interpretation:

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most

deshielded carbon, appearing at the lowest field.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

attached to the oxygen (C-O) will be significantly downfield, while the carbon attached to the

bromine (C-Br) will also be distinguishable. The remaining four aromatic CH carbons will

appear in the range of 115-135 ppm.

Aliphatic Carbons: The methine carbon, being attached to an oxygen atom, will be

deshielded compared to the methyl carbon.
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(2-Bromophenoxy)propanoic acid in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A longer acquisition time or a larger sample quantity may be necessary due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the proton signals and reference the spectra to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Predicted IR Spectrum
Functional Group

Predicted Absorption Range

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=O stretch (Carboxylic Acid) 1720 - 1700 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium

C-O stretch (Ether) 1250 - 1200 Strong

C-Br stretch 650 - 550 Medium
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Interpretation:

O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is the

hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[1][2]

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl group

in a carboxylic acid.[2]

C-O Stretch: The presence of the ether linkage will be confirmed by a strong absorption in

the 1250-1200 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.

C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the

fingerprint region.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt

plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z

244 and an M+2 peak at m/z 246 of nearly equal intensity, which is a characteristic isotopic

pattern for a molecule containing one bromine atom. The nominal molecular weight is 245.08

g/mol .[3]
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Major Fragment Ions:

m/z 199/201: Loss of the carboxyl group (-COOH).

m/z 171/173: Loss of the propanoic acid side chain.

m/z 155/157: Bromotropylium ion.

m/z 73: Propanoic acid fragment.

m/z 45: Carboxyl group fragment.

[C₉H₉BrO₃]⁺˙
m/z 244/246

[C₈H₈BrO]⁺
m/z 199/201

- COOH

[C₆H₄BrO]⁺
m/z 171/173

- C₃H₅O₂

[C₃H₅O₂]⁺
m/z 73

- C₆H₄Br

[COOH]⁺
m/z 45

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-(2-Bromophenoxy)propanoic acid in

EI-MS.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS) for sample introduction.

Ionization: Use electron ionization (EI) as the ionization method.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion

and fragment ions.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern.

Holistic Confirmation of Structure
The definitive confirmation of the structure of 2-(2-Bromophenoxy)propanoic acid is achieved

by the synergistic interpretation of all spectroscopic data.

NMR spectroscopy will elucidate the precise connectivity of the carbon and hydrogen atoms.

IR spectroscopy will confirm the presence of the key carboxylic acid and ether functional

groups.

Mass spectrometry will determine the molecular weight and provide fragmentation

information that is consistent with the proposed structure.

By combining these techniques, researchers and scientists can be highly confident in the

identity and purity of their synthesized 2-(2-Bromophenoxy)propanoic acid, which is a critical

step in any drug development or chemical research endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1335347#spectroscopic-data-nmr-ir-ms-of-2-2-
bromophenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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